3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione
CAS No.: 1152513-62-6
Cat. No.: VC2793847
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione - 1152513-62-6](/images/structure/VC2793847.png)
Specification
CAS No. | 1152513-62-6 |
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Molecular Formula | C14H16O3 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | 3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione |
Standard InChI | InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3 |
Standard InChI Key | OVEOPWLAPTZYDG-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C |
Introduction
Physical and Chemical Properties
Basic Properties
The fundamental physicochemical properties of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione are summarized in the following table:
Property | Value |
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Molecular Formula | C14H16O3 |
Molecular Weight | 248.27 g/mol |
Physical State | Solid (at standard conditions) |
Solubility | Expected to be soluble in organic solvents; poorly soluble in water |
Topological Polar Surface Area | Approximately 40-50 Ų |
LogP (octanol-water partition coefficient) | Estimated to be between 2-3 (lipophilic) |
Spectroscopic Characteristics
The structural features of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione produce characteristic spectroscopic patterns essential for its identification and purity assessment. In infrared (IR) spectroscopy, the compound would exhibit strong carbonyl absorption bands typically in the range of 1760-1790 cm⁻¹ and 1800-1830 cm⁻¹, characteristic of cyclic anhydrides. Aromatic C-H stretching vibrations would appear around 3030 cm⁻¹, while aliphatic C-H stretching would be observed in the 2950-2850 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (approximately 7.0-7.5 ppm), the methyl group attached to the oxolane ring (around 1.5-1.7 ppm), and the isopropyl group protons (approximately 1.2 ppm for the methyl protons and 2.8-3.0 ppm for the methine proton).
Reactivity Profile
The reactivity of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione is primarily determined by its functional groups:
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The carbonyl groups in the cyclic anhydride structure are susceptible to nucleophilic attack, making the compound reactive toward nucleophiles such as amines, alcohols, and water.
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Hydrolysis of the anhydride leads to the formation of a dicarboxylic acid derivative with two carboxylic acid functional groups.
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Reactions with amines or alcohols produce amides or esters, respectively, offering pathways for derivatization and functionalization.
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The aromatic ring can undergo typical electrophilic aromatic substitution reactions, although the isopropyl group directs incoming substituents predominantly to ortho and para positions.
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The quaternary carbon at position 3 of the oxolane ring remains relatively inert due to steric hindrance imposed by the methyl and 4-(propan-2-yl)phenyl substituents.
Synthesis Methods
General Synthetic Routes
The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione typically involves multiple steps that may include:
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Preparation of a substituted succinic acid derivative: This could involve alkylation of dimethyl malonate with 4-(propan-2-yl)benzyl halide followed by methylation.
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Formation of the cyclic anhydride: The resulting dicarboxylic acid would be cyclized using dehydrating agents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.
Laboratory Preparation Techniques
The preparation of this compound requires careful control of reaction conditions to ensure selectivity and optimal yield. Column chromatography is typically necessary for purification. The synthesis generally follows these steps:
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Alkylation of a suitable malonic ester with 4-isopropylbenzyl halide
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Methylation of the resulting product
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Hydrolysis of the ester groups to form the dicarboxylic acid
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Dehydration to form the cyclic anhydride
Structural Analogs and Related Compounds
Comparison with 3-Methyl-3-phenyloxolane-2,5-dione
3-Methyl-3-phenyloxolane-2,5-dione (CAS No. 14702-34-2) is a structurally similar compound that lacks the isopropyl group on the phenyl ring. This related compound has a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol .
The comparison between these compounds illustrates how the addition of an isopropyl group affects physicochemical properties:
Property | 3-Methyl-3-phenyloxolane-2,5-dione | 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione |
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Molecular Formula | C11H10O3 | C14H16O3 |
Molecular Weight | 190.20 g/mol | 248.27 g/mol |
Lipophilicity | Lower | Higher (due to isopropyl group) |
SMILES Code | O=C(C(C1=CC=CC=C1)(C)C2)OC2=O | Includes the isopropyl substituent on the phenyl ring |
The isopropyl substituent in 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione increases lipophilicity, potentially enhancing membrane permeability and protein binding in biological systems.
Relationship to Other Oxolane-2,5-dione Derivatives
The oxolane-2,5-dione scaffold (also known as succinic anhydride) appears in various compounds with biological activity. Related structures such as 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione derivatives, while having a slightly different core structure (pyrrolidine-2,5-dione instead of oxolane-2,5-dione), share structural similarities and potentially related biological activities .
These pyrrolidine-2,5-dione derivatives have demonstrated antiseizure and antinociceptive properties in various models, suggesting that oxolane-2,5-dione derivatives like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione might possess interesting biological activities worthy of investigation .
Research Status and Future Directions
Current Research Findings
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Pharmaceutical Research: Similar compounds have been investigated for their biological activities, particularly in the areas of seizure control and pain management .
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Synthetic Methodology: Research on efficient synthetic routes to access substituted oxolane-2,5-diones continues to evolve.
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Structure-Activity Relationships: Studies examining how structural modifications affect biological activity provide valuable insights for future development.
Future Research Opportunities
Several promising research avenues for 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione include:
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Comprehensive Biological Screening: Systematic evaluation of the compound's activity across various biological targets and disease models.
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Structural Optimization: Design and synthesis of analogs with modified substituents to enhance specific properties.
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Reaction Methodology: Development of more efficient and scalable synthetic routes.
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Computational Studies: Molecular modeling to predict protein-ligand interactions and guide rational design efforts.
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Formulation Research: Investigation of appropriate delivery systems to overcome potential challenges such as limited water solubility.
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